molecular formula C22H20BrN5O3 B2464023 8-{3-[(4-Bromophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 1021029-68-4

8-{3-[(4-Bromophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Cat. No. B2464023
CAS RN: 1021029-68-4
M. Wt: 482.338
InChI Key: MQIWEBNYQMXRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{3-[(4-Bromophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C22H20BrN5O3 and its molecular weight is 482.338. The purity is usually 95%.
BenchChem offers high-quality 8-{3-[(4-Bromophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{3-[(4-Bromophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Pyrazolines, including B4, have demonstrated antibacterial potential. Researchers have reported their effectiveness against various bacterial strains, making them promising candidates for novel antimicrobial agents .

Antifungal Properties

B4 may also exhibit antifungal activity. Investigations have highlighted its ability to inhibit fungal growth, which could be valuable in combating fungal infections .

Antiparasitic Applications

The compound’s antiparasitic properties are noteworthy. Researchers have explored its effects on parasites, suggesting potential therapeutic applications in parasitic diseases .

Anti-Inflammatory Effects

Pyrazolines, including B4, possess anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions involving inflammation .

Antioxidant Potential

Oxidative stress plays a role in various diseases. B4’s antioxidant activity could help mitigate cellular damage caused by reactive oxygen species (ROS). Researchers have investigated its impact on oxidative stress markers, including malondialdehyde (MDA) .

Neurotoxicity and Acetylcholinesterase Inhibition

B4 has been studied for its effects on acetylcholinesterase (AchE) activity. AchE is crucial for normal nerve impulse transmission. Inhibition of AchE can lead to behavioral changes and impaired movement. Investigating B4’s impact on AchE in both vertebrates and fish provides insights into its neurotoxic potential .

properties

IUPAC Name

6-[3-[(4-bromophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN5O3/c1-25-19-18(20(29)26(2)22(25)30)28-11-10-27(21(28)24-19)16-4-3-5-17(12-16)31-13-14-6-8-15(23)9-7-14/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIWEBNYQMXRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-[(4-Bromophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

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